molecular formula C9H10INO2 B7933058 (2-Iodo-benzylamino)-acetic acid

(2-Iodo-benzylamino)-acetic acid

Cat. No.: B7933058
M. Wt: 291.09 g/mol
InChI Key: UBUCGDHIASPOAX-UHFFFAOYSA-N
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Description

(2-Iodo-benzylamino)-acetic acid is a halogenated derivative of benzylamino-acetic acid, characterized by an iodine substituent at the 2-position of the benzyl group. This compound belongs to a broader class of amino acid derivatives where the benzylamino moiety is conjugated to an acetic acid backbone. Its structural uniqueness arises from the electron-withdrawing iodine atom, which influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-[(2-iodophenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUCGDHIASPOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-benzylamino)-acetic acid typically involves the following steps:

    Acetic Acid Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Iodo-benzylamino)-acetic acid can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzylamino-acetic acid derivatives.

Scientific Research Applications

Chemistry

(2-Iodo-benzylamino)-acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

Biology

In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Iodo-benzylamino)-acetic acid exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The amino-acetic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Benzylamino-Acetic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications
(2-Iodo-benzylamino)-acetic acid Iodo (2-position) C₉H₁₀INO₂ 291.09 g/mol High steric/electronic effects; potential radiopharmaceutical use
(2,3-Dichloro-benzylamino)-acetic acid Chloro (2,3-positions) C₉H₉Cl₂NO₂ 238.08 g/mol Increased acidity; antimicrobial applications
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid Bromo (3-position), cyclopropyl C₁₂H₁₄BrNO₂ 284.15 g/mol Enhanced lipophilicity; CNS-targeting potential
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid Methoxy (3-position), methyl C₁₁H₁₅NO₃ 209.24 g/mol Improved solubility; prodrug candidate
2-(Dibenzylamino)acetic acid Dibenzyl groups C₁₆H₁₇NO₂ 255.31 g/mol Chelating properties; catalyst in organic synthesis

Key Observations:

Substituent Effects: Halogens (I, Cl, Br): Iodine’s larger atomic radius and polarizability enhance steric hindrance and alter electronic distribution compared to smaller halogens like Cl or Br. This may influence binding affinity in biological systems or catalytic activity . Methoxy and Cyclopropyl Groups: Methoxy groups improve water solubility, while cyclopropyl rings increase lipophilicity, affecting membrane permeability . Dibenzylamino Groups: These confer rigidity and chelation capabilities, useful in metal-organic frameworks or asymmetric catalysis .

Synthetic Accessibility: Iodinated derivatives like this compound are less common due to challenges in regioselective iodination and higher costs of iodine precursors. Chloro and bromo analogs are more frequently synthesized . Methoxy and methyl-substituted derivatives are often prioritized for scalable synthesis due to stable and readily available starting materials .

Stability and Reactivity: Iodo compounds may exhibit lower thermal stability compared to chloro or bromo analogs due to weaker C-I bonds. However, iodine’s leaving-group ability makes these derivatives valuable in nucleophilic substitution reactions . Cyclopropyl-containing derivatives (e.g., [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid) show enhanced stability under acidic conditions, likely due to ring strain minimization .

Applications: Pharmaceuticals: Chloro and bromo derivatives are explored as antimicrobial agents, while methoxy-substituted compounds are tested for CNS activity . Material Science: Dibenzylamino derivatives serve as ligands in coordination chemistry .

Research Findings and Limitations

  • Biological Activity: No direct studies on this compound’s bioactivity are cited in the evidence.
  • Structural Insights: X-ray crystallography data for analogs (e.g., [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid) reveal planar aromatic systems and hydrogen-bonding networks, critical for molecular recognition .
  • Gaps in Data: Solubility, pKa, and pharmacokinetic parameters for this compound are absent, limiting comparative analysis.

Biological Activity

(2-Iodo-benzylamino)-acetic acid is a compound of growing interest in biological and medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom attached to a benzyl group, which is further linked to an amino-acetic acid moiety. This configuration allows the compound to engage in various chemical interactions, particularly through halogen bonding, which can enhance its binding affinity to biological targets.

Property Details
Molecular Formula C9H10I N O2
Molecular Weight 251.09 g/mol
Functional Groups Amino group, carboxylic acid
Unique Features Presence of iodine for enhanced reactivity

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The iodine atom plays a crucial role in halogen bonding, which can modulate the compound's binding properties. The amino-acetic acid component may interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit enzyme inhibition properties. For instance, studies have shown that such compounds can act as inhibitors for various enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

2. Receptor Binding

The compound has been investigated for its ability to bind to specific receptors, including adenosine receptors. Structural modifications in similar compounds have demonstrated varying affinities and efficacies at these receptors, indicating that this compound could have similar properties .

3. Antimicrobial Activity

There is emerging evidence suggesting that iodine-containing compounds like this compound may possess antimicrobial properties. Studies on related compounds have shown effectiveness against certain bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy.

Case Study 1: Enzyme Interaction

In a study examining the interaction of iodine-containing compounds with enzymes, this compound was found to inhibit the activity of specific metabolic enzymes. The inhibition was dose-dependent, highlighting the importance of structural features in determining biological activity.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial effects of various halogenated benzyl derivatives revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The study concluded that the presence of iodine enhances the compound's effectiveness compared to its bromo and chloro counterparts .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other halogenated benzyl amino acids reveals distinct differences in biological activity:

Compound Iodine Presence Biological Activity
(2-Bromo-benzylamino)-acetic acidNoModerate enzyme inhibition
(2-Chloro-benzylamino)-acetic acidNoLow receptor binding affinity
This compound YesHigh enzyme inhibition and receptor binding

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